ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a methyl group at position 7, an ethyl ester at position 3, and a carbamoylmethyl substituent at position 1 linked to a 3-methylphenyl group. This structural framework is common among quinolone and naphthyridine-based antimicrobial and antitumor agents, where substituent variations significantly influence biological activity, solubility, and pharmacokinetics .
Properties
IUPAC Name |
ethyl 7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-21(27)17-11-24(20-16(19(17)26)9-8-14(3)22-20)12-18(25)23-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYFQWPDYNWWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine diones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Pharmacological and Industrial Relevance
Biological Activity
Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine derivative class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a naphthyridine core structure with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of 3-methylphenyl isocyanate with 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid under reflux conditions in solvents like tetrahydrofuran or dimethylformamide.
Antibacterial Activity
Research indicates that naphthyridine derivatives possess significant antibacterial properties. This compound has been studied for its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression . For instance, it may inhibit enzymes linked to cell cycle regulation or promote the activation of pro-apoptotic factors.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity against Cancer Cells : In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
- Anti-inflammatory Activity : In animal models of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
